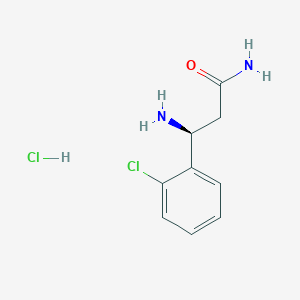

(3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride

Vue d'ensemble

Description

(3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride is an organic compound that features an amino group, a chlorophenyl group, and a propanamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and an appropriate amine.

Formation of Intermediate: The initial step involves the formation of an intermediate, which is achieved through a nucleophilic addition reaction between the amine and the aldehyde.

Reduction: The intermediate is then subjected to reduction conditions to form the corresponding amine.

Amidation: The final step involves the amidation reaction to introduce the propanamide moiety, resulting in the formation of (3S)-3-amino-3-(2-chlorophenyl)propanamide.

Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Amine Group

The primary amine, stabilized as a hydrochloride salt, can act as a nucleophile after deprotonation under basic conditions.

Key Reactions:

-

Alkylation/Acylation :

Reaction with alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMF) produces secondary amines or amides. For example, microwave-assisted coupling with 6-bromo-4-chlorothieno[2,3-d]pyrimidine in DMF yields a substituted pyrimidine derivative (84% yield) .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic aromatic substitution | DMF, NaHCO₃, 120°C (microwave) | Thienopyrimidine derivative | 84% |

-

Schiff Base Formation :

Reacts with aldehydes/ketones in ethanol under reflux to form imines, though this is less common due to steric hindrance from the 2-chlorophenyl group.

Amide Hydrolysis

The amide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:

-

Concentrated HCl (6M) at reflux converts the amide to (3S)-3-amino-3-(2-chlorophenyl)propanoic acid hydrochloride.

Basic Hydrolysis:

-

NaOH (2M) at 80°C yields the corresponding carboxylate salt, which acidification converts to the free acid.

| Hydrolysis Type | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux | Propanoic acid derivative | Requires prolonged heating | |

| Basic | 2M NaOH, 80°C | Carboxylate salt | Faster than acidic hydrolysis |

Aromatic Electrophilic Substitution

The 2-chlorophenyl group directs electrophiles to the meta position but is generally deactivated. Documented reactions include:

-

Nitration :

Requires harsh conditions (HNO₃/H₂SO₄, 50°C) to introduce a nitro group at the meta position. -

Suzuki Coupling :

Limited by the chloro substituent’s poor leaving ability; successful only with Pd catalysts and aryl boronic acids under microwave irradiation .

Salt Formation/Deprotonation

The hydrochloride salt dissociates in aqueous or polar solvents:

-

Deprotonation :

Treated with NaOH or NH₄OH to liberate the free amine, enabling subsequent reactions . -

Counterion Exchange :

Reacts with NaPF₆ or KBF₄ in ethanol to form alternative salts (e.g., hexafluorophosphate).

Stereochemical Considerations

The 3S configuration influences reaction outcomes:

Applications De Recherche Scientifique

Medicinal Chemistry

(3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride serves as a crucial building block for synthesizing pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic effects or reduce side effects. Notably, the compound has been investigated for its potential in drug development targeting various diseases.

Organic Synthesis

This compound acts as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a valuable reagent in organic chemistry.

Biological Studies

Research has focused on understanding the interactions of this compound with biological targets. Studies suggest that the compound may exhibit significant biological activity, including antimicrobial and anticancer properties.

Industrial Applications

The compound may find applications in developing new materials or as a reagent in chemical processes within industrial settings.

Antimicrobial Efficacy

A study demonstrated that derivatives of chlorophenyl propanamides, including this compound, exhibited enhanced antimicrobial activity against resistant strains. The presence of dichloro substitutions significantly improved efficacy compared to mono-substituted counterparts.

Anticancer Potential

Research involving MCF-7 breast cancer cells showed that this compound reduced cell viability in a concentration-dependent manner. This suggests a promising avenue for developing anticancer drugs based on this compound's structure.

Mécanisme D'action

The mechanism of action of (3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The amino group and the chlorophenyl group are likely to play a crucial role in its binding to biological receptors or enzymes. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3S)-3-amino-3-(2-fluorophenyl)propanamide hydrochloride

- (3S)-3-amino-3-(2-bromophenyl)propanamide hydrochloride

- (3S)-3-amino-3-(2-methylphenyl)propanamide hydrochloride

Uniqueness

(3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.

Activité Biologique

(3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C9H12ClN2O

- Molecular Weight : 202.66 g/mol

- IUPAC Name : this compound

- CAS Number : 1375955-73-9

The presence of a chiral center at the carbon adjacent to the amine group contributes to its stereochemistry, which is crucial for its biological activity. The chlorophenyl moiety enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The amino group can form hydrogen bonds, while the chlorophenyl group participates in hydrophobic interactions, which may modulate the activity of enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, enhancing its potential therapeutic effects.

- Receptor Binding : Its structure suggests possible interactions with neurotransmitter receptors, indicating potential applications in treating neurological disorders.

Biological Activities

Recent studies have shown that this compound exhibits various biological activities:

-

Antimicrobial Activity :

- The compound has demonstrated notable antimicrobial properties against Gram-positive bacteria, including multidrug-resistant strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or function .

- Minimum Inhibitory Concentration (MIC) : Studies indicate MIC values as low as 16 µg/mL against resistant strains, highlighting its efficacy compared to conventional antibiotics .

-

Anticancer Activity :

- Preliminary research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines such as Caco-2 and A549. The observed viability reduction in these cell lines indicates potential for further development as an anticancer agent .

- IC50 Values : Specific derivatives have shown IC50 values in the nanomolar range against breast cancer cells, indicating strong antiproliferative effects .

Table 1: Biological Activity Summary

| Biological Activity | Target Organism/Cell Line | Observed Effect | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial | E. faecium | Inhibition | 16 µg/mL |

| Anticancer | Caco-2 | Reduced viability | IC50 = 31.9% |

| Anticancer | A549 | Reduced viability | IC50 = 20.6% |

Table 2: Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (3S)-3-amino-3-(2-chlorophenyl)propanamide | C9H12ClN2O | Stereoisomer with distinct biological properties |

| (3R)-3-amino-3-(4-chlorophenyl)propanamide | C9H12ClN2O | Different chlorophenyl position affecting activity |

| 4-Chloroaniline | C6H6ClN | Simpler structure lacking propanamide functionality |

Case Studies

-

Antimicrobial Efficacy :

A study conducted on various derivatives of chlorophenyl propanamides showed that those with dichloro substitutions exhibited significantly enhanced antimicrobial activity against resistant strains compared to their mono-substituted counterparts. This study emphasized the importance of substitution patterns on biological activity . -

Anticancer Potential :

Research involving the application of this compound on MCF-7 breast cancer cells revealed a concentration-dependent reduction in cell viability, suggesting a promising avenue for anticancer drug development .

Propriétés

IUPAC Name |

(3S)-3-amino-3-(2-chlorophenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c10-7-4-2-1-3-6(7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGYKGWYBQLESF-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.